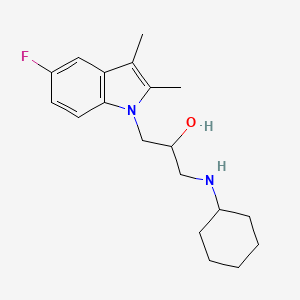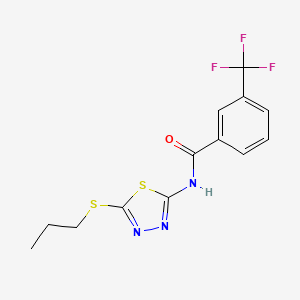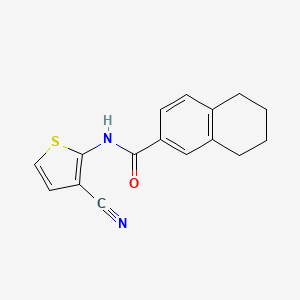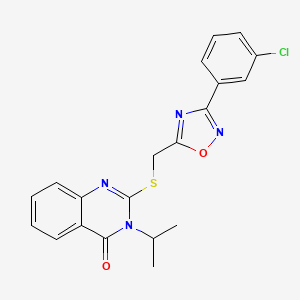
2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to possess several biochemical and physiological effects, making it a promising candidate for future research. In
Applications De Recherche Scientifique
Synthesis and Nanoparticle Generation
A study by Sharma et al. (2015) discussed the synthesis of Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide, which underwent reactions to form chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes were utilized as single-source precursors for synthesizing palladium chalcogenide nanoparticles (NPs), showcasing potential applications in materials science and nanotechnology Sharma et al., 2015.
Proton Transfer Studies
Vetokhina et al. (2012) examined 2-(1H-pyrazol-5-yl)pyridine and its derivatives, revealing three types of photoreactions including excited-state intramolecular and intermolecular double-proton transfer. This study contributes to the understanding of photoinduced processes in pyrazole-containing compounds, which could be relevant in the development of photonic materials Vetokhina et al., 2012.
Polymer Modification
Yuan et al. (2011) described the transformation of 1,2-Polybutadiene into a reactive intermediate through bromination, leading to the creation of water-soluble brush polymers and polyelectrolyte copolymers. This research highlights the potential of pyrazole derivatives in modifying and improving polymer properties for various applications Yuan et al., 2011.
Ligand Synthesis for Metal Complexes
Kariuki et al. (2022) synthesized novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and related compounds via reactions involving ethan-1-ones and benzaldehydes. These heterocyclic compounds, characterized by X-ray crystallography, demonstrate the utility of pyrazole derivatives in ligand synthesis for metal complexes, which could have catalytic or material applications Kariuki et al., 2022.
Coordination Polymers and Molecular Structures
Li et al. (2012) reported the formation of novel 2D cadmium(II) coordination polymers from reactions involving bis(imidazolyl) and zwitterionic dicarboxylate ligands. These studies offer insights into the structural versatility and potential applications of pyrazole derivatives in constructing coordination polymers with unique properties Li et al., 2012.
Propriétés
IUPAC Name |
2-bromo-1-(1-ethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQBYYLHQFFATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)



![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)



![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)

![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)